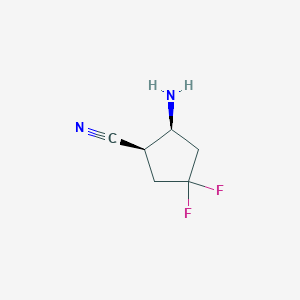
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and nitrile functional groups, along with two fluorine atoms on the cyclopentane ring, makes it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired enantiomeric purity. For instance, the preparation might involve the use of Grignard reagents or organolithium compounds to introduce the amino and nitrile groups onto the cyclopentane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oximes, while reduction of the nitrile group would produce primary amines .
Aplicaciones Científicas De Investigación
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atoms can also affect the compound’s lipophilicity and stability, enhancing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral center but has different functional groups, leading to distinct chemical and biological properties.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with an amino group, but with a vinyl group instead of fluorine atoms, resulting in different reactivity and applications.
Uniqueness
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is unique due to the presence of both amino and nitrile groups on a cyclopentane ring with two fluorine atoms. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C6H8F2N2 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-4(3-9)5(10)2-6/h4-5H,1-2,10H2/t4-,5-/m0/s1 |
Clave InChI |
BZBBCVQRGCAWBT-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@H]([C@H](CC1(F)F)N)C#N |
SMILES canónico |
C1C(C(CC1(F)F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)






![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)



